6-Iodo-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Iodo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with aldehydes or ketones, followed by iodination. For instance, the reaction of 2-aminopyridine with an aldehyde in the presence of an iodine source can yield the desired imidazopyridine .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The imidazo[4,5-b]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazopyridines, while oxidation and reduction can modify the core structure .
Scientific Research Applications
6-Iodo-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Iodo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Chloro-3H-imidazo[4,5-b]pyridine
- 6-Methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Iodo-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its bromine or chlorine analogs .
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
6-iodo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) |
InChI Key |
LLAVKORWUWIYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)I |
Origin of Product |
United States |
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